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molecular formula C8H10FNO3S B8426977 2-(2-Fluoropyridin-4-yl)ethyl methylsulfonate

2-(2-Fluoropyridin-4-yl)ethyl methylsulfonate

Cat. No. B8426977
M. Wt: 219.24 g/mol
InChI Key: BDXUNLCPSHFUTC-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a solution of compound 42 (6.50 g, 46.1 mmol) in anhydrous ethyl acetate (250 mL) were added successively at 0° C., under argon, triethylamine (6.40 mL, 46.0 mmol) and dropwise methanesulfonyl chloride (3.60 mL, 46.5 mmol). The mixture was stirred at 0° C. for 10 min before addition of water (200 mL) at room temperature. The mixture was extracted with ethyl acetate (3×200 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under vacuum. The residue was chromatographed (Al2O3, CH2Cl2) to give sulfonate 43 (7.56 g, 34.5 mmol) as a yellow oil. Yield 75%; Rf (Al2O3, CH2Cl2) 0.52; IR (CCl4) ν 1179, 1352, 1414, 1613 cm−1; 1H NMR (200 MHz, CDCl3) δ 2.95 (s, 3H), 3.09 (t, 2H, J=6.4 Hz), 4.45 (t, 2H, J=6.4 Hz), 6.82 (s, 1H), 7.07 (d, 1H, J=5.1 Hz), 8.15 (d, 1H, J=5.1 Hz); MS m/z 219 (M+, 3), 123 (100), 111 (30), 83 (14), 79 (53), 57 (11).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].O>C(OCC)(=O)C>[CH3:18][S:19]([O:10][CH2:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([F:1])[CH:7]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
FC1=NC=CC(=C1)CCO
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Al2O3, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCC1=CC(=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.5 mmol
AMOUNT: MASS 7.56 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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